1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid, or 1-(Boc)-4-PPCA, is an organic compound that has many applications in the field of biochemistry and chemistry. It is a synthetic molecule, and its structure consists of an amide, a piperidine ring, and an aromatic ring. 1-(Boc)-4-PPCA has been used in a variety of research applications, including peptide synthesis, protein modification, and drug design. In addition, its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
Scientific Research Applications
Use as a tert-butoxycarbonylation reagent : The compound has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, offering chemoselective reactions under mild conditions with high yield (Saito, Ouchi, Takahata, 2006).
Solid-phase synthesis of peptide α-carboxamides : It has been used in the synthesis of N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, a handle for solid-phase synthesis of peptide α-carboxamides, demonstrating high stability and efficiency (Gaehde, Matsueda, 1981).
Crystal structure study : The crystal structure of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, was studied to examine the role of N-methylation in peptide conformation (Jankowska et al., 2002).
Pharmacophore design for anticancer agents : Functionalized amino acid derivatives involving N-substitution with tert-butoxycarbonyl groups have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential in designing new anti-cancer agents (Kumar et al., 2009).
Antibacterial activities : The compound has been used in synthesizing N-tert-butoxycarbonyl-thiazolidine carboxylic acid, showing promising antibacterial activities against various bacterial strains (Song, Ma, Zhu, 2015).
Improved selectivity in removal of tert-butoxycarbonyl group : Research has been conducted on improving the selectivity of removing the tert-butoxycarbonyl group, which is essential in peptide synthesis (Bodanszky, Bodanszky, 2009).
Synthesis of N-tert-butoxycarbonylation of amines : The compound has been used in the efficient N-tert-butoxycarbonylation of amines, highlighting its versatility in organic synthesis (Heydari et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid”, indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
- Role : IN is essential for integrating viral DNA (vDNA) into the host genome during HIV-1 replication. It forms the preintegration complex (PIC) with cDNA, allowing permanent infection .
- Additionally, BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID interacts with the viral RNA genome, ensuring proper encapsulation of ribonucleoprotein complexes within the protective capsid core .
- BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID affects two key reactions:
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics (ADME Properties):
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWOYDIXKYSZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353135 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167262-68-2 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.